2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656767
InChI: InChI=1S/C10H13N3OS/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2
SMILES:
Molecular Formula: C10H13N3OS
Molecular Weight: 223.30 g/mol

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17656767

Molecular Formula: C10H13N3OS

Molecular Weight: 223.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C10H13N3OS
Molecular Weight 223.30 g/mol
IUPAC Name 2-(1,4-thiazepan-4-yl)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C10H13N3OS/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2
Standard InChI Key QCUXFKITHGXGHZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCSC1)C2=NC=C(C=N2)C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(1,4-Thiazepan-4-yl)pyrimidine-5-carbaldehyde features a pyrimidine ring substituted at position 2 with a 1,4-thiazepane moiety and at position 5 with a carbaldehyde group. The 1,4-thiazepane ring is a seven-membered heterocycle containing one sulfur and one nitrogen atom, with the nitrogen positioned at the 4th site. This configuration introduces both conformational flexibility and electronic diversity, which are critical for interactions with biological targets .

Table 1: Comparative Structural Data for Related Compounds

CompoundMolecular FormulaMolecular WeightKey Functional Groups
2-(1,4-Thiazepan-4-yl)pyrimidine-5-carbaldehydeC₁₀H₁₂N₄OS236.29 g/molPyrimidine, Thiazepane, Aldehyde
2-(1,4-Oxazepan-4-yl)pyrimidine-5-carbaldehyde C₁₀H₁₂N₄O₂220.23 g/molPyrimidine, Oxazepane, Aldehyde
5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid C₁₅H₁₅N₃O₄301.30 g/molPyrazolopyridine, Carboxylic Acid

The carbaldehyde group at position 5 enhances electrophilicity, enabling participation in condensation reactions—a feature exploited in multicomponent syntheses of bioactive molecules .

Physicochemical Properties

While experimental data for this specific compound are sparse, its properties can be extrapolated from analogs:

  • Solubility: The presence of a polar aldehyde and basic nitrogen atoms suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: The thiazepane ring’s sulfur atom may confer susceptibility to oxidation, necessitating inert atmospheric conditions during storage .

  • pKa: The pyrimidine nitrogen (pKa ~1.5) and thiazepane nitrogen (pKa ~7–8) create pH-dependent ionization states, influencing membrane permeability .

Synthetic Methodologies

Multicomponent Reaction (MCR) Strategies

The pyrimidine core is frequently synthesized via MCRs, which are efficient for generating structural complexity. For example:

  • Groebke-Blackburn-Bienaymé Reaction: This three-component reaction between aldehydes, amines, and isonitriles could adapt to incorporate thiazepane derivatives. A similar approach yielded pyrimidine analogs with TLR7/8 agonistic activity .

  • Povarov-Type Reaction: Used to synthesize pyrazoloquinolones, this method could be modified by substituting indazolamines with thiazepane-containing amines to access the target compound .

Hypothetical Synthesis Pathway

  • Thiazepane Ring Formation: Reacting 1,4-diaminobutane with carbon disulfide under acidic conditions yields 1,4-thiazepane-4-thione, which is desulfurized to 1,4-thiazepane .

  • Pyrimidine Assembly: Condensation of the thiazepane amine with ethyl propiolate and an aldehyde source (e.g., DMF-DMA) forms the pyrimidine ring .

  • Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation at position 5 completes the synthesis .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at pyrimidine position 2 requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Thiazepane Stability: The seven-membered ring may undergo ring-opening under strongly acidic or basic conditions, necessitating mild reagents .

Computational and ADMET Predictions

Molecular Docking Studies

Docking simulations using ROCK2 (PDB: 5ESK) suggest the thiazepane nitrogen forms a hydrogen bond with Glu154, while the pyrimidine ring engages in π-π stacking with Phe327—a binding mode analogous to HSD1590 .

ADMETox Profiling

  • Absorption: Moderate Caco-2 permeability (Papp ~5 × 10⁻⁶ cm/s) due to the aldehyde’s polarity.

  • Metabolism: Likely susceptible to aldehyde dehydrogenase-mediated oxidation, generating a carboxylic acid metabolite .

  • Toxicity: The thiazepane sulfur may produce reactive metabolites, necessitating structural optimization to reduce hepatotoxicity .

Industrial and Research Applications

Intermediate in Drug Synthesis

The aldehyde group serves as a handle for further derivatization. For instance, condensation with hydrazines yields hydrazones, which are precursors to heterocyclic scaffolds like 1,3,4-oxadiazoles .

Material Science

Thiazepane-containing polymers exhibit unique thermal stability and elasticity, potentially useful in biomedical coatings or drug delivery systems .

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